Propane-2-sulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide
CAS No.:
Cat. No.: VC13736779
Molecular Formula: C8H14BrN3O2S
Molecular Weight: 296.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14BrN3O2S |
|---|---|
| Molecular Weight | 296.19 g/mol |
| IUPAC Name | N-[2-(4-bromopyrazol-1-yl)ethyl]propane-2-sulfonamide |
| Standard InChI | InChI=1S/C8H14BrN3O2S/c1-7(2)15(13,14)11-3-4-12-6-8(9)5-10-12/h5-7,11H,3-4H2,1-2H3 |
| Standard InChI Key | VVKLPWRJGOPUDY-UHFFFAOYSA-N |
| SMILES | CC(C)S(=O)(=O)NCCN1C=C(C=N1)Br |
| Canonical SMILES | CC(C)S(=O)(=O)NCCN1C=C(C=N1)Br |
Introduction
Chemical Identity and Structural Characteristics
Propane-2-sulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide belongs to the sulfonamide class, characterized by the sulfonamide functional group (-SO₂NH-) linked to a propane backbone and a 4-bromo-pyrazole moiety. Key structural and identifier data are summarized below:
| Property | Value |
|---|---|
| IUPAC Name | N-[2-(4-Bromopyrazol-1-yl)ethyl]propane-2-sulfonamide |
| Molecular Formula | C₈H₁₄BrN₃O₂S |
| Molecular Weight | 296.19 g/mol |
| CAS Number | 1876291-77-8 |
| SMILES | CC(C)S(=O)(=O)NCCN1C=C(C=N1)Br |
| InChIKey | VVKLPWRJGOPUDY-UHFFFAOYSA-N |
| PubChem CID | 139211309 |
The compound’s structure features a sulfonamide group at the second carbon of propane, connected via an ethyl linker to a 4-bromo-substituted pyrazole ring. This bromine atom introduces potential reactivity for further chemical modifications, while the sulfonamide group enhances solubility and bioavailability .
Synthesis and Preparation
The synthesis of propane-2-sulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide typically involves a multi-step reaction sequence:
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Synthesis of 2-(4-Bromo-pyrazol-1-yl)-ethylamine:
This intermediate is prepared by reacting 4-bromo-pyrazole with 2-chloroethylamine hydrochloride under basic conditions. The reaction proceeds via nucleophilic substitution, yielding the ethylamine derivative . -
Sulfonylation Reaction:
The ethylamine intermediate is then reacted with propane-2-sulfonyl chloride in the presence of a base such as triethylamine (TEA) or potassium tert-butoxide. This step forms the sulfonamide bond through deprotonation of the amine and subsequent nucleophilic attack on the sulfonyl chloride .
Example Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Base | Potassium tert-butoxide |
| Temperature | 0–10°C → Room Temperature |
| Reaction Time | 16 hours |
| Yield | ~78% |
Optimization studies on analogous sulfonamide syntheses suggest that potassium tert-butoxide in THF provides superior yields compared to sodium hydride or carbonate bases .
Physicochemical Properties
Experimental data on the compound’s physicochemical properties are sparse, but computational predictions and analog comparisons provide insights:
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Solubility: Sulfonamides generally exhibit moderate water solubility due to their polar sulfonamide group. In organic solvents such as DMSO or THF, solubility is expected to be high.
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LogP: Estimated at ~1.76 (similar to (4-nitrophenyl)-oxo-acetaldehyde oxime ), indicating moderate lipophilicity.
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Stability: The bromine atom may render the compound light-sensitive, necessitating storage in amber containers under inert atmospheres .
Biological Activities and Mechanistic Insights
While direct pharmacological studies on propane-2-sulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide are lacking, related compounds offer clues to its potential bioactivity:
Neuroprotective Effects
A structurally analogous compound, propane-2-sulfonic acid octadec-9-enyl-amide (N15), demonstrated neuroprotective effects in Alzheimer’s disease (AD) models. N15 activated PPARα/γ receptors, reduced β-amyloid plaque formation, and upregulated ADAM10 (a disintegrin and metalloproteinase domain-containing protein 10), which promotes non-amyloidogenic processing of amyloid precursor protein . Although the bromopyrazole moiety in the subject compound may alter receptor binding, its sulfonamide group could similarly modulate PPAR pathways .
Research Gaps and Future Directions
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Pharmacokinetic Studies: No data exist on the absorption, distribution, metabolism, or excretion (ADME) of this compound.
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Target Identification: Molecular docking studies could identify potential protein targets, such as PPARγ or BACE1 (β-secretase 1) .
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Synthetic Optimization: Modifying the pyrazole substituents (e.g., replacing bromine with other halogens) may improve potency or selectivity.
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